Cas no 854039-12-6 (2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione)

2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione structure
854039-12-6 structure
商品名:2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
CAS番号:854039-12-6
MF:C21H25N3O4S
メガワット:415.505903959274
CID:5984010
PubChem ID:6212656

2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • EN300-26606789
    • Z44153851
    • 854039-12-6
    • 2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
    • インチ: 1S/C21H25N3O4S/c25-20-18-8-4-5-9-19(18)21(26)24(20)16-22-11-13-23(14-12-22)29(27,28)15-10-17-6-2-1-3-7-17/h1-7,10,15,18-19H,8-9,11-14,16H2/b15-10+
    • InChIKey: QCUCGSDQUCNALK-XNTDXEJSSA-N
    • ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCN(CC1)CN1C(C2CC=CCC2C1=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 415.15657746g/mol
  • どういたいしつりょう: 415.15657746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 761
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 86.4Ų

2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26606789-0.05g
2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
854039-12-6 95.0%
0.05g
$212.0 2025-03-20

2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione 関連文献

2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dioneに関する追加情報

Compound CAS No. 854039-12-6: A Comprehensive Overview

The compound with CAS No. 854039-12-6, named 2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of CAS No. 854039-12-6 is characterized by a piperazine ring substituted with a phenylethene sulfonyl group and a hexahydroisoindole dione moiety. This combination of functional groups contributes to its diverse chemical properties. The piperazine ring is a common structural element in many bioactive compounds, often associated with pharmacological activity. The presence of the phenylethene sulfonyl group adds to the molecule's complexity and may enhance its binding affinity to specific biological targets.

Recent research has focused on the synthesis and characterization of CAS No. 854039-12-6. Scientists have employed advanced synthetic methodologies to optimize its production, ensuring high purity and yield. These methods include multi-component reactions and catalytic processes that facilitate the construction of the molecule's intricate framework. The ability to synthesize this compound efficiently is crucial for its potential application in drug development.

Biological evaluations of CAS No. 854039-12-6 have revealed interesting properties that make it a candidate for therapeutic interventions. Studies indicate that this compound exhibits potent anti-inflammatory and antioxidant activities, which could be beneficial in treating conditions such as neurodegenerative diseases and chronic inflammatory disorders. Additionally, preliminary data suggest that it may possess anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis.

The pharmacokinetic profile of CAS No. 854039-12-6 has also been investigated to assess its suitability as a drug candidate. Research indicates that the compound demonstrates favorable absorption and bioavailability characteristics, which are essential for effective therapeutic outcomes. Furthermore, its metabolic stability and clearance rates are being studied to evaluate its potential for long-term use in clinical settings.

In conclusion, CAS No. 854039-12-6 represents a promising compound with a wealth of potential applications in the field of medicine. Its unique structure, coupled with its demonstrated biological activities, positions it as a valuable tool for researchers exploring novel therapeutic strategies. As ongoing studies continue to uncover its full potential, this compound is expected to play a significant role in advancing medical science.

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